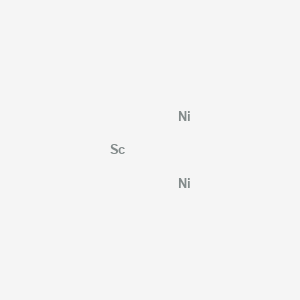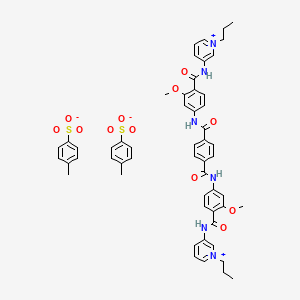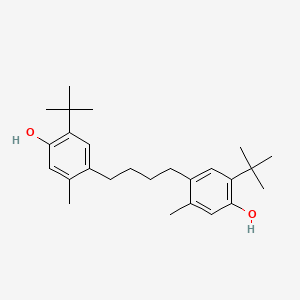
4,4'-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the degradation of materials by oxidation .
Méthodes De Préparation
The synthesis of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) typically involves the reaction of 2-tert-butyl-5-methylphenol with butane-1,4-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often utilize large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in preventing oxidative damage in various medical conditions.
Mécanisme D'action
The antioxidant activity of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups in the compound play a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) include:
- 4,4’-Butylidenebis(6-tert-butyl-m-cresol)
- 4,4’-Butylidene bis(6-tert-butyl-3-methylphenol)
- 4,4’-Butylidenebis(3-methyl-6-tert-butylphenol)
These compounds share similar antioxidant properties but differ in their specific chemical structures and reactivity. The uniqueness of 4,4’-(Butane-1,4-diyl)bis(2-tert-butyl-5-methylphenol) lies in its specific butane-1,4-diyl linkage, which imparts distinct physical and chemical properties .
Propriétés
Numéro CAS |
13348-35-1 |
|---|---|
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-tert-butyl-4-[4-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-17-13-23(27)21(25(3,4)5)15-19(17)11-9-10-12-20-16-22(26(6,7)8)24(28)14-18(20)2/h13-16,27-28H,9-12H2,1-8H3 |
Clé InChI |
DGQFNPWGWSSTMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CCCCC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


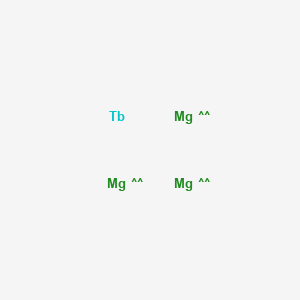
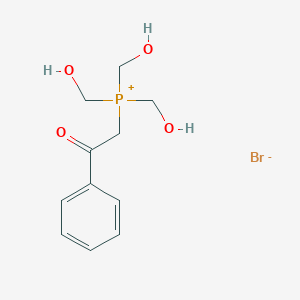

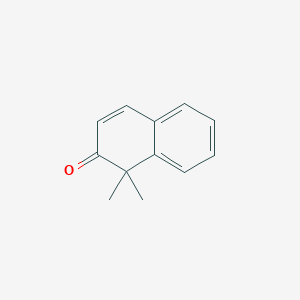
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
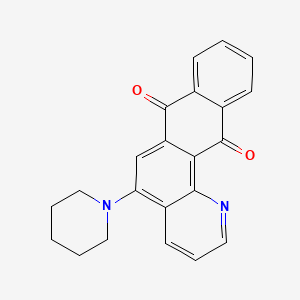
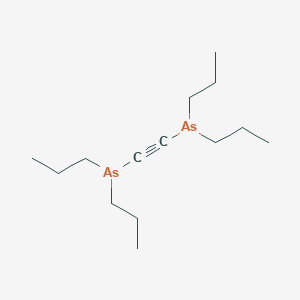

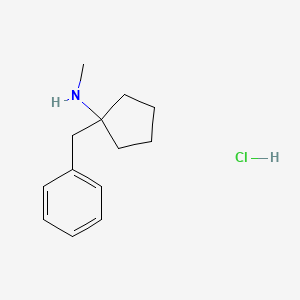

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
